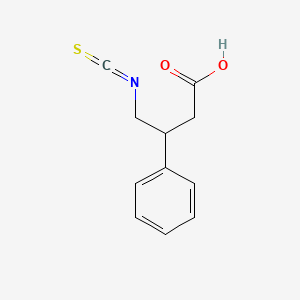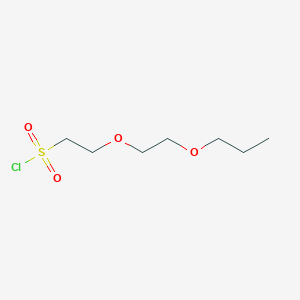
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Propoxyethoxy)ethanol with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom in the backbone.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an additional carbon atom.
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxyethoxyethane backbone, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride compounds .
Eigenschaften
Molekularformel |
C7H15ClO4S |
|---|---|
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
2-(2-propoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-2-3-11-4-5-12-6-7-13(8,9)10/h2-7H2,1H3 |
InChI-Schlüssel |
NHCATXKNGTYIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


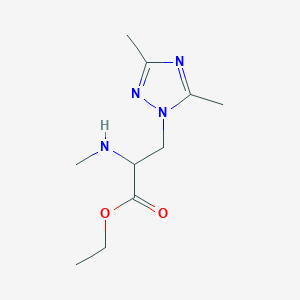
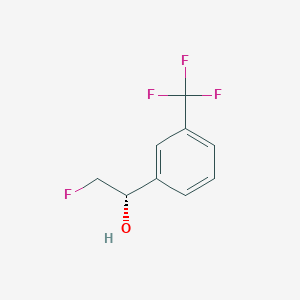
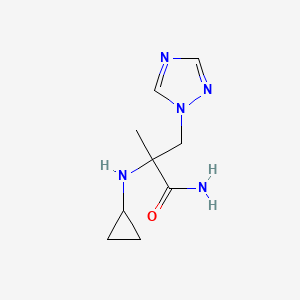
![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
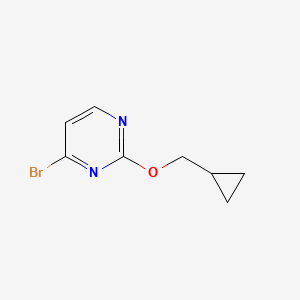
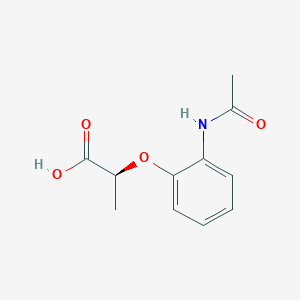
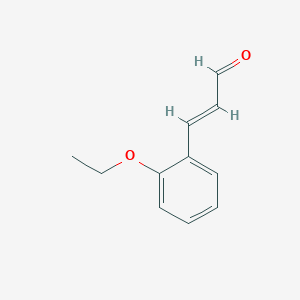
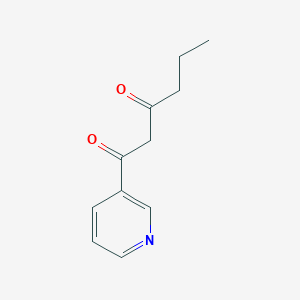
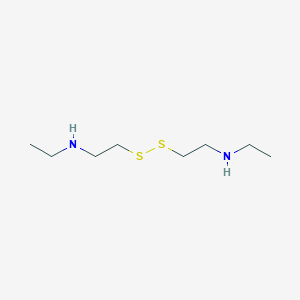
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
